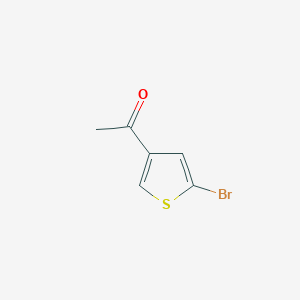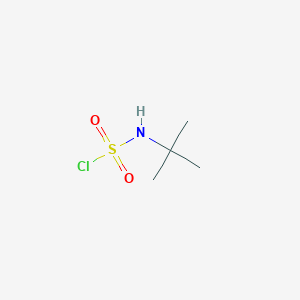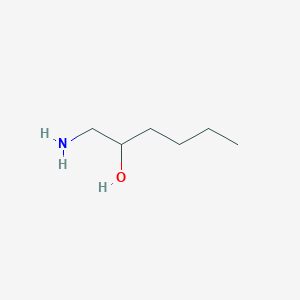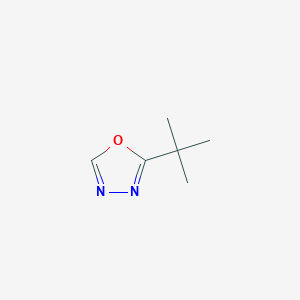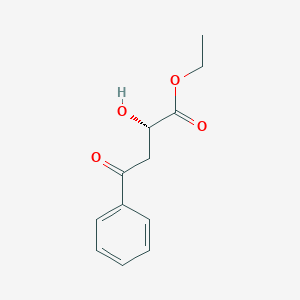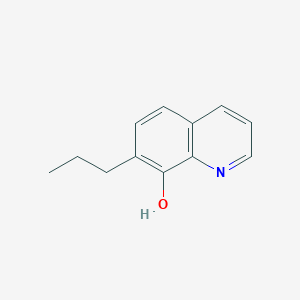
8-羟基-7-丙基喹啉
描述
8-Hydroxy-7-propylquinoline, also known as 7-Propyloxine or 7-Propyl-8-quinolinol, is a chemical compound . It has a molecular weight of 187.24 g/mol .
Molecular Structure Analysis
The molecular formula of 8-Hydroxy-7-propylquinoline is C12H13NO . The structure consists of a pyridine ring fused to phenol, with a propyl group attached .Physical And Chemical Properties Analysis
8-Hydroxy-7-propylquinoline is a liquid at 20 degrees Celsius . It has a boiling point of 149 degrees Celsius at 6 mmHg and a specific gravity of 1.10 at 20/20 .科学研究应用
1. 生物活性和治疗价值
8-羟基喹啉,包括8-羟基-7-丙基喹啉,展现出一系列生物活性,如抗菌、抗癌和抗真菌效果。它们在药物化学领域引起了重要关注,因为具有潜在的治疗价值。这些化合物可以作为药理活性支架的有效构建块,并已参与开发针对多种疾病,包括癌症的药物(Saadeh, Sweidan, & Mubarak, 2020)。
2. 抗真菌作用机制
对8-羟基喹啉的研究揭示了它们在白念珠菌和皮肤真菌等真菌上的抗真菌作用机制。这些化合物已被发现损害细胞壁并抑制假菌丝的形成,破坏细胞质膜的功能完整性。这种独特的抗真菌机制突显了8-羟基喹啉在开发新的抗真菌药物中的潜力(Pippi et al., 2018)。
3. 金属螯合和治疗应用
8-羟基喹啉以其金属螯合性质而闻名。这一特性使它们成为治疗各种疾病的有前途的候选药物。它们螯合金属离子的能力在神经退行性疾病、癌症和其他危及生命的疾病的药物开发中尤为重要。这些化合物在金属螯合方面的多功能性支撑了它们在药物领域的相关性(Gupta, Luxami, & Paul, 2021)。
4. 超分子化学应用
在配位化学中,8-羟基喹啉已被用于开发新的超分子传感器、发光器件和自组装聚集体。一些8-羟基喹啉配合物的独特性质使它们在合成配位化学中重新焕发了活力,突显了它们在生物系统之外的多功能应用(Albrecht, Fiege, & Osetska, 2008)。
5. 在OLED技术中的应用
8-羟基-7-丙基喹啉(Zn(PQ)2)已被合成用于有机发光二极管(OLEDs)中的应用。其光致发光性能和电子传输能力使其适用于提高OLED性能。这一应用展示了该化合物在先进技术领域,特别是在高效电子设备开发中的潜力(Park et al., 2010)。
安全和危害
8-Hydroxy-7-propylquinoline can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
8-Hydroxyquinoline derivatives, which include 8-Hydroxy-7-propylquinoline, have a rich diversity of biological properties and are considered a “privileged structure” in medicinal chemistry . They have been explored for their antimicrobial, anticancer, and antifungal effects . Future research could focus on further exploiting this privileged structure for therapeutic applications .
属性
IUPAC Name |
7-propylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSVYHYNXVYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469327 | |
| Record name | 8-Hydroxy-7-propylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-7-propylquinoline | |
CAS RN |
58327-60-9 | |
| Record name | 8-Hydroxy-7-propylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-7-propylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 8-hydroxy-7-propylquinoline relevant to its application in OLEDs?
A1: 8-Hydroxy-7-propylquinoline, when complexed with zinc to form Zn(HPQ)₂, exhibits promising properties for OLED applications. First, it shows a yellow emission with a photoluminescence (PL) peak at 555 nm [, , ]. Second, its HOMO and LUMO levels have been measured at 6.7 eV and 3.3 eV, respectively, suggesting its potential as both an electron transporting layer (ETL) and even an emitting layer (EML) [, ].
Q2: How does the incorporation of Zn(HPQ)₂ as an ETL impact OLED performance?
A2: Research indicates that incorporating Zn(HPQ)₂ as an ETL can enhance OLED efficiency [, ]. This improvement is attributed to a reduction in the electron injection barrier between the ETL and the emissive layer []. The optimal thickness of the Zn(HPQ)₂ layer has been investigated to maximize this effect [].
Q3: Has Zn(HPQ)₂ been explored in other roles within OLED devices?
A3: Yes, in addition to functioning as an ETL, Zn(HPQ)₂ has also shown potential as a hole blocking layer (HBL) in OLED devices []. This versatility highlights its potential to optimize charge transport and recombination within the device structure.
Q4: How does Zn(HPQ)₂ compare to other materials, like Alq₃, in OLED applications?
A4: Studies comparing Zn(HPQ)₂ to the commonly used electron transporting material Alq₃ (tris(8-hydroxyquinolinato)aluminium) reveal that the electrical properties of OLEDs are influenced by the specific carrier injection characteristics of each material []. This suggests that Zn(HPQ)₂ could offer advantages in specific device architectures or when targeting particular electrical characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)

